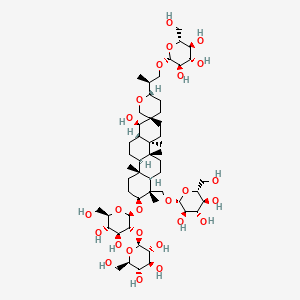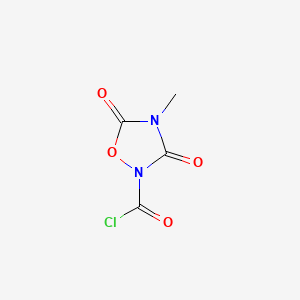![molecular formula C41H61FN4O4 B591444 Octadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2 CAS No. 1172995-13-9](/img/new.no-structure.jpg)
Octadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2 is a complex organic compound with a molecular formula of C41H61FN4O4 and a molecular weight of 692.95 g/mol . This compound is notable for its intricate structure, which includes a fluoro-benzisoxazole moiety, a piperidine ring, and a long octadecanoic acid chain. It is primarily used in biochemical research, particularly in the field of proteomics .
Méthodes De Préparation
The synthesis of Octadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2 involves multiple stepsThe final step involves the esterification of the octadecanoic acid chain with the intermediate product . Industrial production methods often employ optimized reaction conditions to ensure high yield and purity, including controlled temperatures and the use of specific catalysts .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Octadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2 has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development of new analytical techniques.
Biology: The compound is used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The fluoro-benzisoxazole moiety is known to interact with certain enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s ability to cross cell membranes, facilitating its intracellular effects. The octadecanoic acid chain contributes to the compound’s amphiphilic nature, allowing it to integrate into lipid bilayers and affect membrane-associated processes .
Comparaison Avec Des Composés Similaires
Octadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2 can be compared with similar compounds such as:
This compound-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl Ester: This compound has a similar structure but includes a pyrido[1,2-a]pyrimidin-9-yl ester group, which may alter its chemical properties and biological activity.
Octadecanoic Acid (2,2-dimethyl-1,3-dioxolan-4-yl)methyl Ester: This compound has a different ester group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
1172995-13-9 |
|---|---|
Formule moléculaire |
C41H61FN4O4 |
Poids moléculaire |
692.961 |
Nom IUPAC |
[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate |
InChI |
InChI=1S/C41H61FN4O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-38(47)49-36-19-18-26-46-40(36)43-31(2)34(41(46)48)25-29-45-27-23-32(24-28-45)39-35-22-21-33(42)30-37(35)50-44-39/h21-22,30,32,36H,3-20,23-29H2,1-2H3 |
Clé InChI |
DAPAWMLLUHGJNN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C |
Synonymes |
Paliperidone Stearoate; 9-Hydroxyrisperidone Stearoate; Paliperidone Octadecanoater; 9-Hydroxyrisperidone Octadecanoate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[8-(1,2-dihydroxypropan-2-yl)-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid](/img/structure/B591381.png)


